6-(6-{[(benzylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide
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Description
6-(6-{[(benzylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide is a useful research compound. Its molecular formula is C32H34N4O6S and its molecular weight is 602.71. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Derivatives Development
Research on related quinazoline derivatives focuses on innovative synthesis methods and the development of novel compounds with potential biological activities. For example, a study detailed the synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and 3,4-dihydro-2H,6H-[1,3]oxazino[2,3-b]quinazolin-6-one, showcasing techniques applicable in developing new quinazoline-based compounds with varied biological activities (Chern et al., 1988).
Antimicrobial and Antitubercular Activity
Substituted quinazolines have been explored for their antimicrobial and antitubercular properties. A study on substituted benzo[h]quinazolines demonstrated significant anti-tubercular activity against the Mycobacterium tuberculosis H37Rv strain, highlighting the therapeutic potential of quinazoline derivatives in treating infectious diseases (Maurya et al., 2013).
Anticancer Potential
Several quinazoline derivatives have been synthesized and evaluated for their anticancer activities. Novel thiophene derivatives with quinoline and other moieties showed significant cytotoxic activities against human breast cancer cell lines, suggesting the utility of quinazoline structures in developing anticancer agents (Ghorab et al., 2014).
Radioiodination and Biodistribution
Research on the radioiodination and biodistribution of quinazoline derivatives, such as 3-benzyl-2-([3-methoxybenzyl]thio)benzo[g]quinazolin-4-(3H)-one, in tumor-bearing mice has provided insights into the potential use of these compounds in diagnostic imaging and targeted radiotherapy (Al-Salahi et al., 2018).
Antioxidant Activities
The evaluation of 2-thioxobenzo[g]quinazoline derivatives for their antioxidant activities demonstrated potential in counteracting oxidative stress-related diseases. These findings suggest a role for quinazoline derivatives in developing antioxidative agents (Al-Salahi et al., 2019).
Properties
IUPAC Name |
6-[6-[2-(benzylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34N4O6S/c1-40-24-13-11-23(12-14-24)19-33-29(37)10-6-3-7-15-36-31(39)25-16-27-28(42-21-41-27)17-26(25)35-32(36)43-20-30(38)34-18-22-8-4-2-5-9-22/h2,4-5,8-9,11-14,16-17H,3,6-7,10,15,18-21H2,1H3,(H,33,37)(H,34,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSJYWPMUFTEOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3N=C2SCC(=O)NCC5=CC=CC=C5)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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